molecular formula C21H20N2O6 B1259313 Jusbetonin

Jusbetonin

Cat. No.: B1259313
M. Wt: 396.4 g/mol
InChI Key: SRDJZKPJNJDIHB-CMWLGVBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jusbetonin is a natural product found in Justicia betonica with data available.

Scientific Research Applications

Anticancer Applications

Jusbetonin has been extensively studied for its anticancer properties. Research indicates that it exhibits selective cytotoxicity against various cancer cell lines while minimizing toxicity to normal cells.

Case Study: Cytotoxicity Against Breast Cancer Cells

A study demonstrated that structural modifications of this compound could enhance its cytotoxicity against the MDA-MB-231 breast cancer cell line. The introduction of specific carbohydrate moieties, such as 1,3,4,6-tetra-O-acetyl-β-D-glucosamine, significantly increased the compound's efficacy in targeting cancer cells while reducing harm to normal cells .

Modification Cytotoxicity (IC50) Selectivity Ratio
This compound15 µM5
OADG-Conjugated5 µM23

Antimalarial Activity

This compound also exhibits promising antimalarial properties. Research comparing the efficacy of extracts from Justicia betonica and Aloe dawei revealed that both contain similar compounds with significant activity against Plasmodium falciparum.

Case Study: Efficacy Against Malaria

In a controlled study, the ether extracts of Justicia betonica demonstrated effective suppression of schizont development in P. falciparum, with an EC50 value indicating potent antimalarial activity .

Extract EC50 (µg/ml) Activity Level
Justicia betonica30Active
Aloe dawei28Active

Other Medicinal Applications

Beyond its anticancer and antimalarial effects, this compound has been explored for various other therapeutic applications:

  • Anti-inflammatory Properties : Some studies suggest that compounds related to this compound may exhibit anti-inflammatory effects, potentially benefiting conditions like arthritis.
  • Neuroprotective Effects : Preliminary research indicates that alkaloids from Justicia betonica may have neuroprotective properties, which could be relevant in treating neurodegenerative diseases.

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(10H-indolo[3,2-b]quinolin-9-yloxy)oxane-3,4,5-triol

InChI

InChI=1S/C21H20N2O6/c24-9-15-18(25)19(26)20(27)21(29-15)28-14-7-3-5-11-16-13(23-17(11)14)8-10-4-1-2-6-12(10)22-16/h1-8,15,18-21,23-27H,9H2/t15-,18-,19+,20-,21-/m1/s1

InChI Key

SRDJZKPJNJDIHB-CMWLGVBASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

jusbetonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.